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molecular formula C10H11BrN2O2 B8441509 3-(5-Bromo-pyridin-2-yl)-3-hydroxy-1-methyl-pyrrolidin-2-one

3-(5-Bromo-pyridin-2-yl)-3-hydroxy-1-methyl-pyrrolidin-2-one

Cat. No. B8441509
M. Wt: 271.11 g/mol
InChI Key: TUJNTBAUZCQDJQ-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

Sodium hydride (55% in mineral oil, 0.13 g) was added to a solution of 3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one (0.69 g) in N,N-dimethylformamide (10 mL) at room temperature. The resulting mixture was stirred in the presence of air for 1.5 h and then diluted with ethyl acetate. The precipitate formed thereafter was separated by filtration, washed with ether, and dried. The title compound was obtained as a colorless solid. Yield: 0.71 g (93% of theory); LC (method 1): tR=1.38 min; Mass spectrum (ESI+): m/z=271/273 (Br) [M+H]+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:14][CH2:13][N:12]([CH3:15])[C:11]2=[O:16])=[N:8][CH:9]=1.CN(C)C=[O:20]>C(OCC)(=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([OH:20])[CH2:14][CH2:13][N:12]([CH3:15])[C:11]2=[O:16])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one
Quantity
0.69 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1C(N(CC1)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in the presence of air for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
thereafter was separated by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(C(N(CC1)C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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